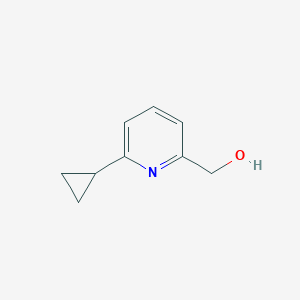
(6-Cyclopropylpyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Cyclopropylpyridin-2-yl)methanol is an organic compound with the molecular formula C₉H₁₁NO It is a derivative of pyridine, featuring a cyclopropyl group attached to the sixth position of the pyridine ring and a methanol group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropylpyridin-2-yl)methanol typically involves the cyclopropylation of pyridine derivatives followed by the introduction of the methanol group. One common method includes the reaction of 2-bromopyridine with cyclopropylmagnesium bromide (Grignard reagent) to form 2-cyclopropylpyridine. This intermediate is then subjected to a reduction reaction using lithium aluminum hydride (LiAlH₄) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly reaction conditions.
化学反応の分析
Types of Reactions
(6-Cyclopropylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (6-Cyclopropylpyridin-2-yl)methanone .
科学的研究の応用
(6-Cyclopropylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes
作用機序
The mechanism of action of (6-Cyclopropylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
類似化合物との比較
Similar Compounds
2-Cyclopropylpyridine: Lacks the methanol group, making it less versatile in certain reactions.
6-Methylpyridin-2-yl)methanol: Similar structure but with a methyl group instead of a cyclopropyl group, affecting its reactivity and applications.
Uniqueness
(6-Cyclopropylpyridin-2-yl)methanol is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
(6-cyclopropylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-2-1-3-9(10-8)7-4-5-7/h1-3,7,11H,4-6H2 |
InChIキー |
FAGYAWVHXHWORP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=CC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


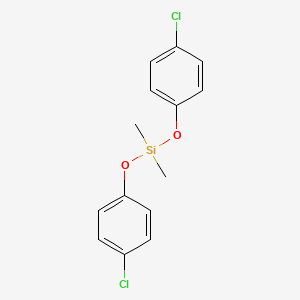


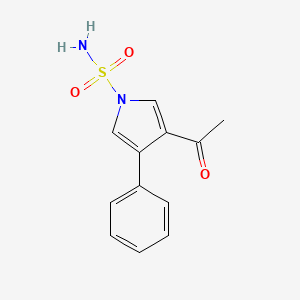
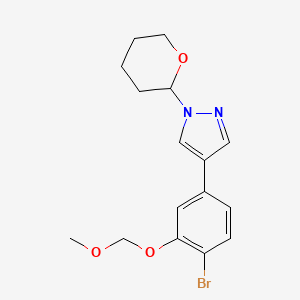
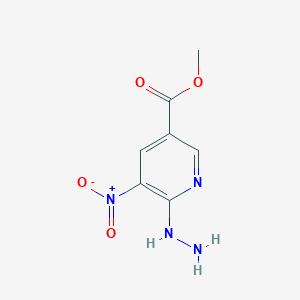
![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)


![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
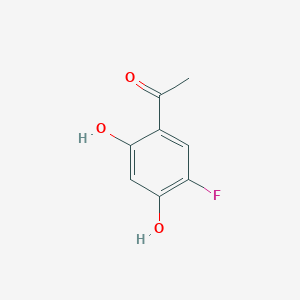
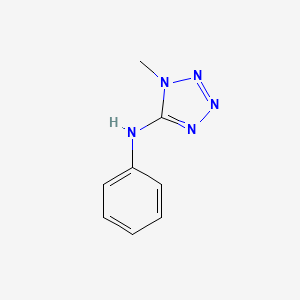
![7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
